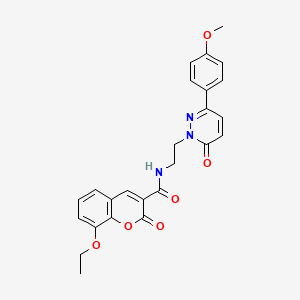
(3-(1H-tetrazol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3-(1H-tetrazol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone” is likely a synthetic organic compound. Based on its structure, it contains a tetrazole ring, a pyrimidine ring, and a pyrrolidine ring .
Physical And Chemical Properties Analysis
Specific physical and chemical properties of this compound, such as its melting point, boiling point, solubility, or stability, are not available .科学的研究の応用
Synthesis Techniques and Optical Properties
Research has explored the synthesis of related compounds, demonstrating innovative methods for creating materials with significant optical properties. For instance, a study by Volpi et al. (2017) presented a one-pot synthesis technique for 1,3-diarylated derivatives showcasing large Stokes' shifts and high quantum yields, highlighting the chemical’s potential in creating luminescent materials (Volpi et al., 2017).
Antimicrobial Activity
Another study focused on synthesizing (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, revealing these compounds' antimicrobial properties. The research indicated that derivatives containing specific substituents exhibited high antimicrobial activity, underscoring the chemical's relevance in developing new antimicrobial agents (Satyender Kumar et al., 2012).
Coordination Chemistry and Supramolecular Interactions
In coordination chemistry, Campos-Gaxiola et al. (2008) investigated mercury(II) complexes with related ligands, demonstrating how supramolecular interactions influence coordination geometry. This work illuminates the compound's utility in designing metal-organic frameworks and coordination complexes with specific geometries and properties (Campos-Gaxiola et al., 2008).
Structural and Theoretical Studies
Research by Huang et al. (2021) on boric acid ester intermediates related to the query compound involved crystallographic and conformational analyses alongside density functional theory (DFT) calculations. These studies provide insights into the molecular structure and properties, offering a basis for developing materials with tailored features (Huang et al., 2021).
Biological Screening and Drug Potential
Singh et al. (2016) synthesized organotin(IV) complexes with semicarbazone and thiosemicarbazones derived from similar compounds, demonstrating significant antibacterial activities. This research indicates the potential for such chemicals in drug development and the broader pharmaceutical industry (Singh et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3-pyrimidin-4-yloxypyrrolidin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2/c24-16(12-2-1-3-13(8-12)23-11-19-20-21-23)22-7-5-14(9-22)25-15-4-6-17-10-18-15/h1-4,6,8,10-11,14H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUQHBQSWJLOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-tetrazol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

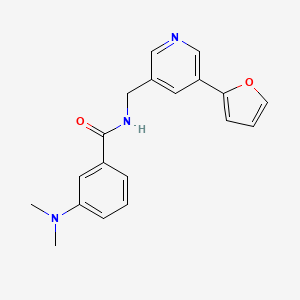
![6-amino-N-(2,6-dichlorophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2712900.png)

![1-[3-(3-Methoxypropyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea](/img/structure/B2712902.png)
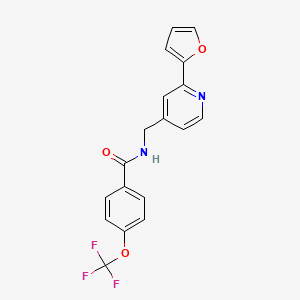

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2712906.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2712909.png)
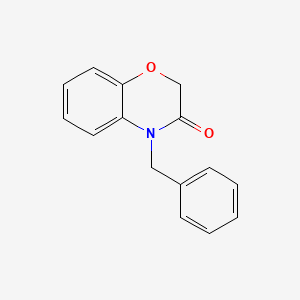
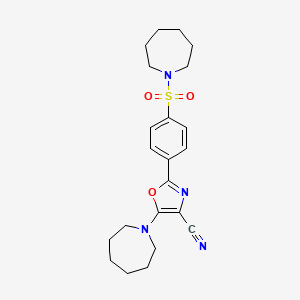
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2712915.png)

